Fmoc-DL-Arg(Mtr)-OPfp
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Overview
Description
Fmoc-DL-Arg(Mtr)-OPfp: is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidine group of arginine, while the OPfp (pentafluorophenyl) ester facilitates the coupling reaction in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Arg(Mtr)-OPfp involves multiple steps:
Protection of Arginine: The guanidine group of arginine is protected using the Mtr group. This is achieved by reacting arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base.
Fmoc Protection: The amino group of arginine is then protected with the Fmoc group. This is done by reacting the Mtr-protected arginine with Fmoc chloride in the presence of a base.
Formation of OPfp Ester: Finally, the carboxyl group of the Fmoc-DL-Arg(Mtr) is activated by converting it into the OPfp ester. This is achieved by reacting the Fmoc-DL-Arg(Mtr) with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with piperidine, allowing the amino group to participate in further peptide coupling reactions.
Cleavage of Protecting Groups: The Mtr group can be removed using trifluoroacetic acid (TFA), exposing the guanidine group of arginine for further reactions.
Coupling Reactions: The OPfp ester facilitates the coupling of Fmoc-DL-Arg(Mtr) with other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.
Dicyclohexylcarbodiimide (DCC): Used for the formation of the OPfp ester.
Major Products Formed:
Fmoc-DL-Arg(Mtr): Formed after the protection of arginine.
Fmoc-DL-Arg(Mtr)-OPfp: The final product used in peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-DL-Arg(Mtr)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to create arginine-containing peptides.
Biology:
Protein Engineering: Used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide synthesis.
Mtr Protection: The Mtr group protects the guanidine group of arginine, ensuring selective reactions.
OPfp Ester: The OPfp ester activates the carboxyl group, facilitating the coupling reaction with other amino acids or peptides.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by activating the carboxyl group and protecting the amino and guanidine groups.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
Fmoc-Arg(Tos)-OH: An Fmoc-protected arginine derivative with the Tos (tosyl) group.
Uniqueness:
Mtr Group: The Mtr group provides a unique protection for the guanidine group, offering different reactivity and stability compared to other protecting groups like Pbf and Tos.
OPfp Ester: The OPfp ester offers efficient coupling reactions, making Fmoc-DL-Arg(Mtr)-OPfp a valuable reagent in peptide synthesis.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWXODNGKSQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F5N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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